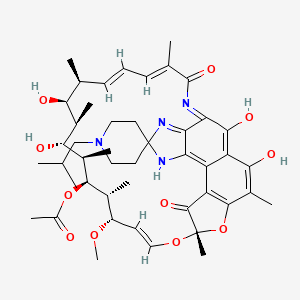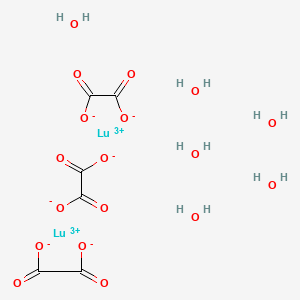
Lutetium(3+);oxalate;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium(3+);oxalate;hexahydrate is a chemical compound consisting of lutetium ions (Lu^3+), oxalate ions (C_2O_4^2-), and water molecules. It is a coordination compound where lutetium is in the +3 oxidation state, and the oxalate acts as a ligand. The hexahydrate form indicates that there are six water molecules associated with each formula unit of the compound. Lutetium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetium(3+);oxalate;hexahydrate can be synthesized through a reaction between lutetium chloride (LuCl_3) and oxalic acid (H_2C_2O_4) in an aqueous solution. The reaction typically involves mixing aqueous solutions of lutetium chloride and oxalic acid, followed by crystallization to obtain the hexahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the dissolution of lutetium oxide (Lu_2O_3) in hydrochloric acid to form lutetium chloride, followed by the addition of oxalic acid to precipitate lutetium oxalate. The precipitate is then filtered, washed, and dried to obtain the hexahydrate form. The industrial process may also involve purification steps to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium(3+);oxalate;hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Lutetium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.
Substitution Reactions: The oxalate ligand can be substituted by other ligands in coordination chemistry.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of lutetium hydroxide and oxalic acid.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can oxidize lutetium compounds, although lutetium(3+) is relatively stable.
Reducing Agents: Reducing agents can reduce lutetium compounds, but lutetium(3+) is less prone to reduction.
Ligand Exchange: Ligands such as EDTA can replace oxalate in coordination complexes.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis reactions.
Major Products Formed
Lutetium Hydroxide: Formed during hydrolysis reactions.
Lutetium Oxide: Can be formed upon heating or oxidation.
Substituted Complexes: Formed during ligand exchange reactions.
Applications De Recherche Scientifique
Lutetium(3+);oxalate;hexahydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds and coordination complexes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Lutetium-based compounds, such as lutetium-177, are used in targeted radiotherapy for treating certain types of cancer.
Industry: Utilized in the production of specialty glasses, ceramics, and phosphors due to its unique optical properties.
Mécanisme D'action
The mechanism of action of lutetium(3+);oxalate;hexahydrate depends on its application. In medical applications, lutetium-based compounds, such as lutetium-177, target specific receptors or cells. For example, lutetium-177 dotatate targets somatostatin receptors on neuroendocrine tumor cells, delivering targeted radiation to destroy cancer cells. The molecular targets and pathways involved include receptor-mediated endocytosis and subsequent radiation-induced DNA damage in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lutetium(III) Chloride Hexahydrate (LuCl_3·6H_2O): Similar in structure but with chloride ions instead of oxalate.
Lutetium(III) Nitrate Hydrate (Lu(NO_3)_3·xH_2O): Contains nitrate ions and is used in similar applications.
Lutetium(III) Acetate Hydrate (Lu(C_2H_3O_2)_3·xH_2O): Contains acetate ions and is used in coordination chemistry.
Uniqueness
Lutetium(3+);oxalate;hexahydrate is unique due to the presence of oxalate ligands, which can form stable chelates with lutetium ions. This stability makes it useful in various applications, including as a precursor for other lutetium compounds and in coordination chemistry studies.
Propriétés
Numéro CAS |
51373-64-9 |
|---|---|
Formule moléculaire |
C6H12Lu2O18 |
Poids moléculaire |
722.08 g/mol |
Nom IUPAC |
lutetium(3+);oxalate;hexahydrate |
InChI |
InChI=1S/3C2H2O4.2Lu.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 |
Clé InChI |
GGCDTIOZNNDYOG-UHFFFAOYSA-H |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Lu+3].[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
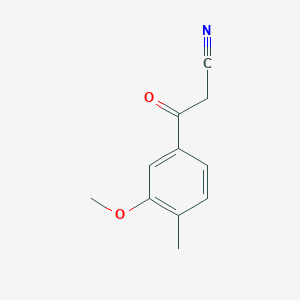
![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)

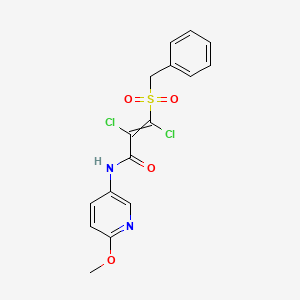
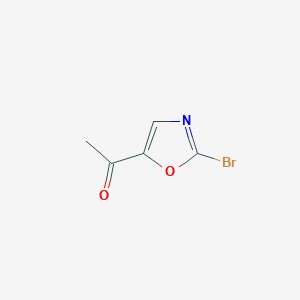
![6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12435321.png)

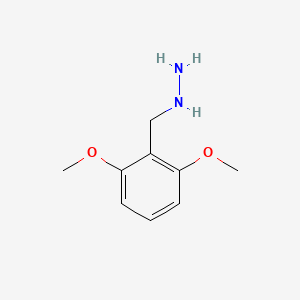
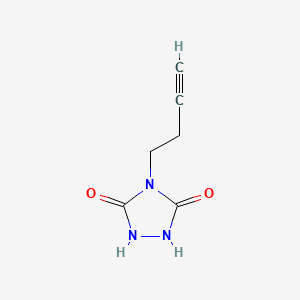
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
